Isoscoparin
Overview
Description
Isoscoparin is a flavonoid compound that belongs to the class of C-glycosylflavonoids. It is derived from various plant sources, including Gentiana algida Pall and Isatis indigotica. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .
Scientific Research Applications
Isoscoparin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and potential as a natural preservative. In biology, this compound is investigated for its role in plant defense mechanisms and its ability to modulate various biological pathways. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-obesity activities. In industry, this compound is used in the development of natural health products and dietary supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoscoparin can be synthesized through enzymatic methylation of isoorientin. The Type II O-methyltransferases, such as IiOMT1 and IiOMT2, efficiently catalyze the methylation of isoorientin to form this compound. This process involves the decoration of one of the aromatic vicinal hydroxyl groups on flavones and methylation at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. For instance, it can be isolated from the ethyl acetate extract of Gentiana algida Pall. The extraction process may include liquid-liquid and solid-phase extraction, followed by high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Isoscoparin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions vary depending on the desired modification. For example, enzymatic methylation requires specific enzymes and optimal pH and temperature conditions .
Major Products Formed: The major products formed from the reactions involving this compound include various methylated flavonoids, such as oroxylin A, wogonin, and chrysoeriol. These products have distinct bioactivities and potential therapeutic applications .
Mechanism of Action
The mechanism of action of isoscoparin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates signaling pathways involved in inflammation, apoptosis, and cell proliferation. These actions contribute to its potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Isoscoparin is similar to other C-glycosylflavonoids, such as isoorientin, isovitexin, and chrysoeriol. it is unique in its specific methylation pattern, which enhances its stability, solubility, and bioavailability. Compared to isoorientin, this compound has an additional methyl group, which contributes to its distinct bioactivities. Similarly, this compound differs from isovitexin and chrysoeriol in its specific hydroxyl and methylation positions, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUHHCFAXYRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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